molecular formula C11H7BrFNO2 B13124608 Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate

Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate

Cat. No.: B13124608
M. Wt: 284.08 g/mol
InChI Key: BJBAIHWPOJNDMX-UHFFFAOYSA-N
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Description

Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate is a chemical compound belonging to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds, known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine and a fluorine atom attached to the isoquinoline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The choice of solvents, catalysts, and reaction conditions are optimized to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and lithium diisopropylamide.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted isoquinoline derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Methyl5-fluoroisoquinoline-8-carboxylate: Similar structure but lacks the bromine atom.

    Methyl5-bromoisoquinoline-8-carboxylate: Similar structure but lacks the fluorine atom.

    Methyl5-chloro-8-fluoroisoquinoline-1-carboxylate: Similar structure with chlorine instead of bromine.

Uniqueness

Methyl5-bromo-8-fluoroisoquinoline-1-carboxylate is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual substitution can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications.

Properties

Molecular Formula

C11H7BrFNO2

Molecular Weight

284.08 g/mol

IUPAC Name

methyl 5-bromo-8-fluoroisoquinoline-1-carboxylate

InChI

InChI=1S/C11H7BrFNO2/c1-16-11(15)10-9-6(4-5-14-10)7(12)2-3-8(9)13/h2-5H,1H3

InChI Key

BJBAIHWPOJNDMX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC=CC2=C(C=CC(=C21)F)Br

Origin of Product

United States

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